molecular formula C26H34N4O6S2 B13770284 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- CAS No. 73287-51-1

2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-

Cat. No.: B13770284
CAS No.: 73287-51-1
M. Wt: 562.7 g/mol
InChI Key: BRIXFSJPRLWHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of azo dyes derived from naphthalenesulfonic acid. Its structure comprises a 2-naphthalenesulfonic acid backbone substituted with an amino group at position 6, a hydroxyl group at position 4, and an azo-linked phenyl ring bearing a decylamino sulfonyl group at position 2 (Figure 1). The decyl chain (C₁₀H₂₁) imparts hydrophobic character, distinguishing it from shorter-chain analogs.

Properties

CAS No.

73287-51-1

Molecular Formula

C26H34N4O6S2

Molecular Weight

562.7 g/mol

IUPAC Name

6-amino-5-[[2-(decylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C26H34N4O6S2/c1-2-3-4-5-6-7-8-11-16-28-37(32,33)24-13-10-9-12-22(24)29-30-26-21(27)15-14-19-17-20(38(34,35)36)18-23(31)25(19)26/h9-10,12-15,17-18,28,31H,2-8,11,16,27H2,1H3,(H,34,35,36)

InChI Key

BRIXFSJPRLWHBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Core Intermediate Preparation: 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Before the final azo coupling to form the target compound, a key intermediate is 6-amino-4-hydroxy-2-naphthalenesulfonic acid (also known as "G acid"). This intermediate is crucial for the azo dye synthesis and has well-documented preparation methods:

  • Alkali Fusion Method: 2-Aminonaphthalene-6,8-disulfonic acid liquor is slowly added to 70% sodium hydroxide at 190°C over 16 hours, with water evaporation to maintain temperature. After heating for an additional 6 hours, the reaction completion is confirmed by titration equivalence for diazotization and coupling. The mixture is then acidified, heated to expel sulfur dioxide, filtered, and washed. This yields an 84% product.

  • Improved Fusion Process: Simultaneous feeding of concentrated 2-aminonaphthalene-6,8-disulfonic acid dipotassium salt and caustic soda into the fusion reactor increases yield to about 90%.

Parameter Conditions Outcome
Temperature 190°C Efficient fusion
NaOH concentration 70% Strong alkaline medium
Reaction time 16 h + 6 h Complete conversion
Yield 84-90% High yield

Sulfonation to 2-Amino-5-naphthol-1,7-disulfonic Acid Intermediate

A critical sulfonation step to produce 2-amino-5-naphthol-1,7-disulfonic acid (an important intermediate related to the azo compound) is described in patent CN101148429B. This method avoids traditional corrosive reagents like oleum by employing manganese dioxide and sodium pyrosulfite as sulfonating agents:

  • Process Summary:

    • Starting material: 7-amino-4-hydroxy-2-naphthalenesulfonic acid dissolved in aqueous solution at 9-11 wt% concentration, pH 6-8.

    • Sequential addition of manganese dioxide and sodium pyrosulfite at 40-55°C, maintaining pH 6.5-8.

    • Sulfonation reaction time: 0.5 to 1 hour.

    • After reaction, cooling to 0-8°C, acidification with 30% hydrochloric acid to pH 1-2 to precipitate product.

    • Washing and purification steps include dissolving product, adjusting pH to 6.8-8, and adding Repone K (a stabilizer) before final filtration.

  • Advantages:

    • Avoids equipment corrosion associated with oleum or strong acids.

    • Achieves product purity greater than 96%.

    • Amino value (content) between 64%-83%, indicating high quality.

Parameter Conditions Notes
Starting solution conc. 9-11 wt% 7-amino-4-hydroxy-2-naphthalenesulfonic acid
pH 6-8 (initial), 6.5-8 (reaction) Maintained during sulfonation
Temperature 40-55°C Mild sulfonation temperature
Sodium pyrosulfite feed rate 90-110 kg/h (preferably 105 kg/h) Controlled addition speed
Reaction time 0.5-1 h (preferably 0.5 h) Sufficient for completion
Post-reaction acidification 30% HCl to pH 1-2 Precipitates product
Purity >96% High purity product

Final Azo Coupling to Form 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-

The target compound is formed by azo coupling of the sulfonated amino-naphthalene intermediate with a diazotized aromatic amine bearing the decylaminosulfonyl substituent:

  • Coupling Conditions:

    • Typically performed under acidic conditions to favor coupling at the 1-position of the naphthalene ring, which leads to the desired azo linkage.

    • The coupling reaction is carried out in aqueous media, often with controlled pH and temperature to optimize yield and selectivity.

    • The decylaminosulfonylphenyl diazonium salt is prepared separately and then coupled with the 6-amino-4-hydroxy-2-naphthalenesulfonic acid derivative.

  • Analytical and Purification Techniques:

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) on Newcrom R1 columns is used for analysis and purification.

    • Mobile phases typically include acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).

    • The method is scalable for preparative isolation and impurity removal, useful in pharmacokinetic studies and quality control.

Step Description Conditions/Notes
Diazotization Preparation of diazonium salt Acidic aqueous medium
Coupling Reaction with amino-naphthalenesulfonic acid Acidic pH, controlled temp
Purification RP-HPLC on Newcrom R1 column Acetonitrile/water/phosphoric acid
Application Dye synthesis, pharmacokinetics High purity and reproducibility

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield/Purity/Notes
Alkali Fusion for 6-amino-4-hydroxy-2-naphthalenesulfonic acid 2-aminonaphthalene-6,8-disulfonic acid, NaOH 70%, 190°C, 16+6 h Yield 84-90%, intermediate for azo coupling
Sulfonation to 2-amino-5-naphthol-1,7-disulfonic acid Manganese dioxide, sodium pyrosulfite, 40-55°C, pH 6.5-8, 0.5-1 h Purity >96%, amino value 64-83%, corrosion-free method
Azo Coupling to final compound Diazonium salt of decylaminosulfonylphenyl, acidic conditions High selectivity, analyzed by RP-HPLC

Chemical Reactions Analysis

Azo Group Reactivity

The compound undergoes characteristic azo dye reactions including:

  • Reduction : Cleavage of the azo bond (-N=N-) using sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) in acidic conditions, producing aromatic amines .

  • Acid/Base Stability : Maintains structural integrity in pH 2-12 ranges but degrades under strongly alkaline conditions (>pH 12) via hydroxide ion attack .

Table 1: Reduction Reaction Conditions

ReagentConditionsProducts Formed
Na₂S₂O₄ (0.1M)pH 4.5, 60°C, 30 min6-amino-2-naphthalenesulfonic acid + 2-(decylamino)sulfonylaniline
SnCl₂ (5% w/v)HCl (1M), reflux, 1 hrSame as above with tin byproducts

Sulfonic Acid Group Reactions

  • Ion Exchange : Participates in cation exchange chromatography due to its strong sulfonic acid groups (-SO₃H), forming stable salts with sodium, potassium, or ammonium ions .

  • Sulfonation Resistance : The existing sulfonyl groups resist further sulfonation under standard conditions (oleum/H₂SO₄) .

Electrophilic Substitution

The electron-rich naphthalene ring undergoes:

  • Nitration : At position 8 of the naphthalene system using HNO₃/H₂SO₄ at 0-5°C.

  • Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at position 1.

Complexation Reactions

Forms coordination complexes with transition metals:

  • Cu(II) Complexes : At pH 6-7, binds Cu²+ via the azo group and hydroxy oxygen, showing λ_max shift from 480 nm to 520 nm .

  • Fe(III) Chelation : Forms orange-brown complexes in acetate buffer, used in spectrophotometric quantification.

Stability Under Chromatographic Conditions

Reverse-phase HPLC analysis (Newcrom R1 column) shows:

  • Mobile Phase Compatibility : Stable in acetonitrile/water mixtures (20-60% MeCN) with 0.1% H₃PO₄ or HCOOH .

  • Thermal Degradation : Decomposes above 80°C, forming sulfonic acid derivatives and nitrogen oxides .

Photochemical Behavior

  • UV Light Sensitivity : Undergoes photoisomerization (trans→cis azo) under 365 nm UV light, reversible in dark conditions.

  • Degradation Pathway : Prolonged UV exposure (>6 hrs) cleaves the azo bond, with quantum yield Φ = 0.18.

This compound's reactivity profile makes it valuable for analytical chemistry applications, particularly as a metallochromic indicator and HPLC calibration standard. Its stability in physiological pH ranges (6.8-7.4) suggests potential pharmacokinetic utility, though metabolite studies remain limited .

Scientific Research Applications

Dye Chemistry

The compound is primarily utilized as a dye intermediate due to its azo group, which is known for its vibrant color properties. It is involved in the synthesis of various dyes used in textiles and paper industries. The sulfonic acid groups enhance solubility in water, making it suitable for applications requiring water-soluble dyes.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential antitumor activity. Specifically, it has been used in the synthesis of diaryl urea derivatives that possess sulfonamide moieties, which have shown in vitro antitumor effects . This positions the compound as a candidate for further pharmaceutical development.

Analytical Chemistry

The compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various chemical mixtures. Its unique structure allows for effective interactions with different analytes, making it a valuable tool in analytical laboratories .

Biological Studies

Studies have explored the use of this compound in biological assays, particularly in evaluating its effects on cellular processes. The sulfonamide and amino groups can interact with biological molecules, leading to potential therapeutic applications .

Case Study 1: Antitumor Activity

In a study investigating the antitumor properties of sulfonamide derivatives, researchers synthesized various compounds based on 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting the potential for developing new anticancer agents .

Case Study 2: HPLC Applications

A study focused on optimizing HPLC methods using this compound as a standard for separating complex mixtures of dyes. The findings demonstrated that the compound could effectively improve resolution and sensitivity in detecting trace amounts of contaminants in environmental samples .

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Estimated as C₂₈H₃₃N₅O₆S₂ (based on structural analogs in ).
  • Regulatory Status: Not directly listed in the evidence, but related naphthalenesulfonic acid derivatives are subject to Significant New Use Rules (SNURs) under the U.S. EPA (e.g., ).
Structural Comparison

The target compound’s structural uniqueness lies in its decylamino sulfonyl substituent. Comparable compounds feature variations in the sulfonated phenylazo group and substituents on the naphthalene ring (Table 1).

Table 1: Structural Comparison of Selected Naphthalenesulfonic Acid Derivatives

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Reference
Target Compound Decylamino sulfonyl, azo, 6-amino, 4-hydroxy C₂₈H₃₃N₅O₆S₂ (est.) ~648.7 (est.) -
Sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]- (6245-60-9) Phenylsulfonyl, azo, 6-amino, 4-hydroxy C₂₃H₁₇N₄O₆S₂Na 556.52
Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate (25956-17-6) Methoxy, methyl, sulfonate, azo, 6-hydroxy C₁₈H₁₄N₂Na₂O₈S₂ 528.46
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxy- (70865-30-4) Ethylphenylamino sulfonyl, azo, 6-amino, 4-hydroxy C₂₄H₂₂N₄O₆S₂Na 565.55
Sodium 6-amino-4-hydroxy-5-[[2-[(4-methylphenyl)sulfonyl]phenyl]azo]- (71873-41-1) 4-Methylphenyl sulfonyl (tolyl), azo, 6-amino, 4-hydroxy C₂₃H₁₈N₃O₆S₂Na 519.52

Structural Insights :

  • Decylamino vs.
  • Azo-Linked Substituents : Methoxy and methyl groups () increase water solubility, making those compounds suitable for food or cosmetic applications, unlike the target compound’s likely industrial use .
Functional and Application Differences
  • Textile Dyes : The target compound’s long alkyl chain may improve binding to hydrophobic fabrics, whereas shorter-chain derivatives (e.g., ) are less durable in such applications .
  • Food Additives : Derivatives like C.I. Food Red 9 (CAS 25956-17-6) are approved for food use due to their polar substituents (e.g., sulfonate, methoxy), which enhance solubility and safety .
  • Environmental Persistence : The decyl chain could reduce biodegradability compared to phenylsulfonyl analogs (), increasing environmental retention .

Q & A

Q. What are the common synthetic routes for preparing this azo-linked naphthalenesulfonic acid derivative?

Methodological Answer: The synthesis typically involves diazotization and coupling reactions. A primary amine (e.g., 2-[(decylamino)sulfonyl]aniline) is diazotized using nitrous acid (HNO₂) under acidic conditions (0–5°C). The resulting diazonium salt is coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10) to form the azo linkage. Key reagents include sodium nitrite (NaNO₂) for diazotization and sodium carbonate (Na₂CO₃) to maintain pH during coupling. Post-synthesis, purification involves recrystallization from ethanol-water mixtures to isolate the sulfonic acid derivative .

Key Reaction Steps:

StepReagents/ConditionsPurpose
DiazotizationNaNO₂, HCl, 0–5°CGenerate diazonium ion
CouplingAlkaline pH (Na₂CO₃)Azo bond formation
PurificationEthanol-water mixtureRemove unreacted intermediates

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • UV-Vis Spectroscopy: The azo chromophore absorbs strongly in the visible range (λₘₐₐ ≈ 450–550 nm), with shifts indicating substituent effects (e.g., decylamino group) .
  • ¹H/¹³C NMR: Aromatic protons adjacent to the azo bond resonate at δ 7.5–8.5 ppm, while the decylamino chain’s methylene protons appear at δ 1.2–1.6 ppm. Sulfonate groups are identified via ¹³C signals near δ 110–120 ppm .
  • HPLC-MS: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities. The molecular ion [M-H]⁻ is observed at m/z ≈ 550–600 (exact mass depends on substituents) .

Q. What functional groups dominate the compound’s reactivity?

Methodological Answer:

  • Azo Group (-N=N-): Prone to reduction (e.g., by sodium dithionite) yielding aromatic amines. Stability varies with pH; acidic conditions accelerate decomposition .
  • Sulfonate (-SO₃⁻): Enhances water solubility and participates in ion-exchange reactions.
  • Amino (-NH₂) and Hydroxy (-OH): Act as nucleophiles in substitution reactions (e.g., acylation or sulfonation) .

Advanced Research Questions

Q. How does the azo bond’s stability vary under redox or photolytic conditions?

Methodological Answer:

  • Redox Stability: Electrochemical studies (cyclic voltammetry) show reduction potentials (E₁/₂) between -0.3 to -0.6 V (vs. Ag/AgCl) in buffered solutions. Sodium dithionite (E° = -1.1 V) quantitatively reduces the azo bond to amines .
  • Photodegradation: UV irradiation (λ = 365 nm) cleaves the azo bond, forming nitroso intermediates. Quantum yield (Φ) depends on solvent polarity; aqueous solutions show Φ ≈ 0.02–0.05 .

Experimental Design:

  • Use controlled argon/vacuum environments to isolate redox pathways.
  • Monitor degradation via HPLC and compare kinetic rates under varying light intensities.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer: Contradictions often arise from tautomerism (azo vs. hydrazone forms) or solvent effects.

  • Tautomer Identification: IR spectroscopy detects N-H stretches (~3400 cm⁻¹) in hydrazone forms, absent in azo tautomers .
  • Solvent Screening: Compare NMR spectra in D₂O vs. DMSO-d₆. Sulfonate protons exchange rapidly in D₂O, simplifying aromatic region interpretation .

Case Example:
A δ 8.2 ppm doublet in DMSO-d₆ merges into a singlet in D₂O due to proton exchange, confirming solvent-induced shifts .

Q. What methodologies study interactions with biological macromolecules (e.g., proteins)?

Methodological Answer:

  • Fluorescence Quenching: Monitor tryptophan emission (λₑₓ = 280 nm) in bovine serum albumin (BSA) upon compound addition. Stern-Volmer plots quantify binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) .
  • Molecular Docking: Simulate binding modes using AutoDock Vina. The decylamino chain’s hydrophobicity favors interactions with BSA’s subdomain IIA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.